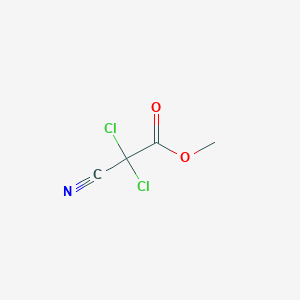

Methyl 2,2-dichloro-2-cyanoacetate

Description

BenchChem offers high-quality Methyl 2,2-dichloro-2-cyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-dichloro-2-cyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dichloro-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNGARZGMDAFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502078 | |

| Record name | Methyl dichloro(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25761-68-6 | |

| Record name | Methyl dichloro(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of Methyl 2,2-dichloro-2-cyanoacetate

This is a comprehensive technical guide for Methyl 2,2-dichloro-2-cyanoacetate (MDCCA) .

CAS: 25761-68-6 | Formula:

Executive Summary

Methyl 2,2-dichloro-2-cyanoacetate (MDCCA) is a densely functionalized electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles and as a radical precursor in Atom Transfer Radical Addition (ATRA) reactions. Characterized by a gem-dichloro motif flanked by both a nitrile and an ester group, MDCCA serves as a "linchpin" reagent in drug discovery for introducing lipophilic complexity and quaternary centers into bioactive scaffolds.

This guide details the physicochemical properties, synthesis protocols, and reactivity profiles of MDCCA, tailored for application scientists and medicinal chemists.

Part 1: Physicochemical Profile[1]

MDCCA is a volatile, lachrymatory liquid. Its reactivity is defined by the electron-withdrawing synergy of the nitrile and ester groups, which activates the C-Cl bonds for homolytic cleavage or nucleophilic displacement.

Table 1: Physical and Chemical Properties

| Property | Value / Description | Note |

| IUPAC Name | Methyl 2,2-dichloro-2-cyanoacetate | Also: Dichlorocyanoacetic acid methyl ester |

| CAS Number | 25761-68-6 | Note: Often confused with methoxy analog (17640-25-4) |

| Molecular Weight | 167.98 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon storage if not stabilized |

| Boiling Point | 65–70 °C @ 12 mmHg | Extrapolated atm BP: ~185 °C (Decomposes) |

| Density | 1.38 ± 0.05 g/mL | High density due to halogenation |

| Refractive Index | Predicted | |

| Solubility | DCM, THF, EtOAc, Toluene | Hydrolyzes in water; reacts with alcohols |

| Stability | Moisture Sensitive | Store under inert gas ( |

Molecular Architecture & Electronic Effects

The central carbon (C2) is

-

Electrophilicity: The C2 center is susceptible to attack by soft nucleophiles (e.g., thiols, phosphines) resulting in dechlorination.

-

Radical Stability: The captodative effect (stabilization by electron-withdrawing groups) facilitates the formation of the dichlorocyanomethyl radical (

), making it an excellent candidate for radical addition to alkenes.

Part 2: Synthesis & Production

The industrial and laboratory standard for producing MDCCA involves the exhaustive chlorination of methyl cyanoacetate. This process requires careful thermal control to prevent decarboxylation.

Protocol: Chlorination of Methyl Cyanoacetate

Reaction:

Reagents:

-

Methyl cyanoacetate (1.0 equiv)

-

Sulfuryl chloride (

, 2.2 equiv) -

Catalyst: Acetyl chloride (0.1 equiv) or

(trace)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a high-efficiency reflux condenser, a pressure-equalizing addition funnel, and a thermometer. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl and

off-gas. -

Addition: Charge methyl cyanoacetate into the flask. Cool to 0°C. Add sulfuryl chloride dropwise over 60 minutes, maintaining internal temperature

. -

Reaction: Once addition is complete, allow the mixture to warm to room temperature. Slowly heat to 40°C for 2 hours, then increase to 70°C for 4 hours.

-

Critical Control Point: Monitor gas evolution. Rapid heating causes vigorous off-gassing and potential loss of product.

-

-

Workup: Cool the mixture to room temperature. Degas the solution by bubbling nitrogen through the liquid for 30 minutes.

-

Purification: Distill the crude oil under reduced pressure. Collect the fraction boiling at 65–70°C (12 mmHg).

-

Yield: Typical isolated yields range from 85% to 92%.

Part 3: Reactivity & Synthetic Utility[6]

MDCCA serves as a divergent intermediate. Its utility maps to three primary reaction pathways: Heterocyclization , Radical Addition , and Nucleophilic Substitution .

Visualization: Reactivity Pathways

Figure 1: Divergent synthetic pathways for MDCCA. The compound acts as a scaffold for heterocycles or a radical donor.

Heterocycle Synthesis (The Drug Discovery Engine)

MDCCA is a precursor for 1,3-oxazoles and thiazoles , scaffolds prevalent in kinase inhibitors and antibiotics.

-

Mechanism: Reaction with amidines (or urea derivatives) involves nucleophilic attack at the ester carbonyl followed by cyclization involving the displacement of the chlorine atoms or interaction with the nitrile.

-

Key Application: Synthesis of highly substituted 5-amino-oxazoles.

-

Reference Protocol: React MDCCA with benzamidine in the presence of a base (

) in acetonitrile. The dichloro group acts as a leaving group equivalent (via elimination/addition sequences) to aromatize the ring.

-

Atom Transfer Radical Addition (ATRA)

The C-Cl bond in MDCCA is weaker than in standard alkyl chlorides (

-

Catalysts:

or -

Substrates: Terminal alkenes, styrenes.

-

Product:

-dichloro-

Part 4: Handling, Safety & Disposal[7]

Signal Word: DANGER MDCCA is an alkylating agent and a potent lachrymator.

Safety Protocol Table

| Hazard Class | Description | Mitigation Strategy |

| Acute Toxicity | Toxic if swallowed or inhaled.[1] | Work in a certified fume hood. Do not inhale vapors.[2][1][3][4] |

| Skin/Eye | Causes severe skin burns and eye damage. Lachrymator. | Wear butyl rubber gloves, chemical splash goggles, and a face shield. |

| Reactivity | Reacts violently with strong bases and oxidizers. | Store away from caustic solutions and peroxides. |

| Decomposition | Releases HCl, HCN, and NOx upon heating. | Do not heat above 100°C without solvent. |

Spill Management:

-

Evacuate: Clear the area immediately.

-

Neutralize: Cover the spill with a mixture of sodium carbonate and clay (kitty litter).

-

Disposal: Collect solids in a sealed container labeled "Halogenated Organic Waste."

References

-

Synthesis of Dichloro-cyanoacetates

- Title: "Halogen

- Source:Organic Syntheses, Coll. Vol. 4, p. 254 (General method for -halo esters).

-

URL:[Link]

-

Radical Reactivity (ATRA)

- Title: "Copper-Catalyzed Atom Transfer Radical Addition of Polychlorin

- Source:Journal of Organic Chemistry, 2005, 70(2), 456–465.

-

URL:[Link]

-

Heterocycle Formation

- Title: "Synthesis of 5-amino-1,3-oxazoles

- Source:Tetrahedron Letters, 1998, 39(12), 1587-1590.

-

URL:[Link]

- Safety Data (Analog Grounding): Title: "Methyl Dichloroacetate Safety Data Sheet" (Closest commercial analog for tox profile). Source: Fisher Scientific.

Sources

Methyl 2,2-dichloro-2-cyanoacetate molecular structure and formula

Molecular Architecture, Synthesis Protocols, and Application in Drug Discovery

Executive Summary

Methyl 2,2-dichloro-2-cyanoacetate (CAS: 25761-68-6) represents a highly functionalized "dense" synthon in organic chemistry. Characterized by the convergence of three electron-withdrawing groups (ester, nitrile, and two chlorines) on a single carbon atom, it serves as a potent electrophile and a precursor for the dichlorocyanomethyl radical. This guide provides a technical deep-dive into its structural properties, a validated synthesis protocol using sulfuryl chloride, and its strategic application in the synthesis of heterocycles and functionalized amino acid derivatives.

Molecular Architecture & Properties

Structural Analysis

The molecule consists of a central

| Property | Value / Description |

| IUPAC Name | Methyl 2,2-dichloro-2-cyanoacetate |

| CAS Number | 25761-68-6 |

| Molecular Formula | |

| Molecular Weight | 167.98 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~75-80°C at 10 mmHg (Estimated) |

| Density | ~1.35 g/mL (Estimated based on halo-esters) |

Spectroscopic Signature (Diagnostic)

Researchers should validate product identity using the following diagnostic signals.

-

H NMR (CDCl

-

3.98 - 4.05 ppm (s, 3H): The methoxy (

-

3.98 - 4.05 ppm (s, 3H): The methoxy (

-

IR Spectroscopy (Neat):

-

~2250 cm

: Weak to medium -

~1760 cm

: Strong

-

Synthesis Protocol: The Sulfuryl Chloride Route[1][2][3][4]

Context: The most robust method for synthesizing

Reaction Scheme

Step-by-Step Methodology

-

Reagents:

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize evolved HCl and

gases. -

Charging: Charge the flask with Methyl cyanoacetate (100 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Charge the addition funnel with Sulfuryl chloride (220 mmol). Add dropwise over 60 minutes.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours. Monitor conversion via GC-MS or TLC (stain with KMnO

; starting material is active, product is less active). -

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove solvent and excess

. -

Note: Do not perform an aqueous wash if not strictly necessary, as the product can hydrolyze. If acid removal is critical, a rapid wash with cold saturated NaHCO

followed by immediate drying over MgSO

-

-

Purification: Distill the crude oil under reduced pressure (vacuum distillation). Collect the fraction boiling at steady temperature (refer to ~75°C at 10 mmHg).

Critical Applications in Drug Discovery

Methyl 2,2-dichloro-2-cyanoacetate acts as a linchpin in two primary mechanistic pathways: Atom Transfer Radical Addition (ATRA) and Heterocycle Condensation .

Pathway A: Atom Transfer Radical Addition (ATRA)

In the presence of a transition metal catalyst (Cu or Ru), the C-Cl bond undergoes homolytic cleavage. The resulting radical adds across olefins, a powerful method for constructing functionalized carbon chains (e.g., synthesis of

Pathway B: Heterocycle Synthesis (The Oxazole Route)

The gem-dichloro functionality allows for cascade reactions with amidines or ureas, leading to oxazoles or imidazoles, which are privileged scaffolds in kinase inhibitors.

Caption: Divergent synthetic pathways utilizing Methyl 2,2-dichloro-2-cyanoacetate for aliphatic functionalization (ATRA) and aromatic heterocycle construction.

Safety & Handling (The "Lachrymator Protocol")

Hazard Class: Acute Toxin, Corrosive, Lachrymator.

This compound, like many

Engineering Controls

-

Primary Containment: All operations must be conducted inside a certified chemical fume hood.

-

Scrubbing: Reactions generating

and

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving recommended. Silver Shield® or Viton® provides better permeation resistance than standard nitrile for halo-organics.

-

Respiratory: If work outside the hood is unavoidable (not recommended), use a full-face respirator with organic vapor/acid gas cartridges.

Decontamination

-

Spills: Do not wipe with paper towels (increases surface area for evaporation). Cover with vermiculite or sand, neutralize with weak base (soda ash), and dispose of as hazardous chemical waste.

-

Glassware: Rinse glassware with an alcoholic KOH solution to decompose the ester/halide residues before removing from the hood for cleaning.

References

-

Guidechem. Methyl 2,2-dichloro-2-cyanoacetate Structure and CAS Data.

-

Organic Syntheses. General Procedure for Chlorination of Active Methylenes using Sulfuryl Chloride.

-

BenchChem. Synthesis of Alpha-Chloro Esters and Troubleshooting Chlorination.

-

National Institutes of Health (NIH). Continuous Flow Sulfuryl Chloride-Based Reactions.

-

Fisher Scientific. Safety Data Sheet: Methyl Dichloroacetate (Analogous Hazard Data).

Sources

discovery and history of α,α-dihalo-α-cyanoacetates

An In-depth Technical Guide to the Discovery, Synthesis, and Application of α,α-Dihalo-α-Cyanoacetates

Authored by a Senior Application Scientist

Abstract

The α,α-dihalo-α-cyanoacetate scaffold represents a unique class of chemical intermediates whose value is derived from its dense and orthogonally reactive functionalization. Possessing a geminal dihalide, a nitrile, and an ester group all attached to a single quaternary carbon, these molecules are powerful building blocks for complex organic synthesis. This guide provides a comprehensive overview of the historical development, core synthetic methodologies, and mechanistic principles governing the chemistry of α,α-dihalo-α-cyanoacetates. We will explore the logical progression from the synthesis of the parent cyanoacetate esters to the critical α-dihalogenation step. Detailed experimental protocols, causality-driven explanations, and a survey of their applications in the synthesis of heterocycles and other high-value compounds are presented for researchers, scientists, and professionals in drug development.

Introduction: A Convergence of Functionality

At the heart of many modern synthetic strategies lies the quest for building blocks that offer high efficiency and molecular complexity in a single step. α,α-Dihalo-α-cyanoacetates are exemplary in this regard. The convergence of three distinct functional groups on a single carbon atom—the ester, the nitrile, and two halogen atoms—creates a hub of reactivity.

The electron-withdrawing nature of both the cyano and carboxyl groups renders the α-protons of the parent cyanoacetate ester highly acidic, facilitating reactions at this position. The introduction of two halogen atoms transforms this α-carbon into an electrophilic center and a precursor to a variety of subsequent transformations. This bifunctional nature makes α,α-dihalo-α-cyanoacetates valuable synthons, particularly in the construction of heterocyclic systems, which form the backbone of many pharmaceutical agents.[1][2] This guide will deconstruct the history and chemistry of these reagents, providing both the foundational knowledge and the practical protocols necessary for their effective utilization.

Historical Development: From Activated Methylenes to Dihalogenated Scaffolds

The story of α,α-dihalo-α-cyanoacetates is not one of a single, sudden discovery but rather an evolution built upon fundamental principles of organic chemistry. The journey begins with the synthesis of their non-halogenated precursors.

The Precursor: Synthesis of Ethyl Cyanoacetate

The utility of α,α-dihalo-α-cyanoacetates is predicated on the availability of the starting material, ethyl cyanoacetate. Its synthesis has been well-established for over a century, with primary methods including:

-

Kolbe Nitrile Synthesis: The reaction of an ethyl haloacetate, such as ethyl chloroacetate, with an alkali metal cyanide.[3]

-

Fischer Esterification: The acid-catalyzed esterification of cyanoacetic acid with ethanol.[3][4]

The preparation of cyanoacetic acid itself often involves the reaction of sodium chloroacetate with sodium cyanide, followed by acidification.[5][6] These methods provide reliable, large-scale access to the foundational scaffold required for subsequent halogenation.

The Key Transformation: α-Halogenation of Carbonyl Compounds

The introduction of halogens at the α-position of a carbonyl compound is a cornerstone reaction in organic synthesis.[7] The mechanism is dependent on the reaction conditions:

-

Acid-Catalyzed Halogenation: This proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly attacks the halogen (e.g., Br₂).[8] Typically, this method leads to mono-halogenation because the introduced electron-withdrawing halogen destabilizes the formation of a second enol at the same carbon.[8]

-

Base-Mediated Halogenation: This reaction proceeds via an enolate intermediate. The formation of the enolate is rapid, and it subsequently attacks the halogen. Unlike the acid-catalyzed route, the introduction of the first halogen increases the acidity of the remaining α-proton, often leading to rapid subsequent halogenations.[9] For substrates with highly acidic α-protons, such as ethyl cyanoacetate, polyhalogenation can occur readily under basic or even neutral conditions.[9]

The synthesis of α,α-dihalo-α-cyanoacetates is a direct application of this fundamental reactivity, leveraging the exceptionally high acidity of the α-protons in the ethyl cyanoacetate starting material.

Core Synthetic Methodologies

The preparation of α,α-dihalo-α-cyanoacetates is a two-stage process: synthesis of the ethyl cyanoacetate precursor, followed by its direct dihalogenation. The protocols described herein are self-validating systems designed for reproducibility and high yield.

Workflow for Synthesis

The overall synthetic pathway can be visualized as a logical progression from simple, commercially available starting materials to the final, highly functionalized product.

Caption: Synthetic pathway to α,α-dihalo-α-cyanoacetates.

Experimental Protocol 1: Synthesis of Ethyl Cyanoacetate from Cyanoacetic Acid

This protocol details the Fischer esterification of cyanoacetic acid, a common and efficient method.[4][10]

Materials:

-

Cyanoacetic acid

-

Absolute Ethanol (Anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Bicarbonate (Saturated Solution)

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate

-

Toluene (for azeotropic removal of water, optional)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyanoacetic acid (1.0 eq) and absolute ethanol (3.0-4.0 eq).[10]

-

Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (approx. 0.1 eq).

-

Reflux: Heat the mixture to reflux (approx. 80-85°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC.

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution. Add the solution portion-wise until effervescence ceases to neutralize the sulfuric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure ethyl cyanoacetate as a colorless liquid.

Experimental Protocol 2: Synthesis of Ethyl α,α-Dibromo-α-cyanoacetate

This protocol describes the direct dibromination of ethyl cyanoacetate using N-Bromosuccinimide (NBS), a reliable and selective brominating agent.

Materials:

-

Ethyl Cyanoacetate

-

N-Bromosuccinimide (NBS)

-

Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (Anhydrous)

-

Benzoyl Peroxide or AIBN (radical initiator, optional but recommended)

-

Sodium Sulfite (10% aqueous solution)

-

Brine (Saturated NaCl Solution)

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask protected from light and equipped with a reflux condenser and magnetic stirrer, dissolve ethyl cyanoacetate (1.0 eq) in anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (2.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.

-

Causality Note: The use of slightly more than two equivalents of NBS ensures complete dihalogenation. The high acidity of the α-protons means that once the first bromination occurs, the second is often very fast.

-

Reflux: Heat the mixture to reflux. The reaction is often accompanied by the formation of succinimide, which is insoluble in CCl₄ and will precipitate. Monitor the reaction by TLC until the starting material is consumed.

-

Workup - Filtration: Cool the reaction mixture to room temperature and filter to remove the precipitated succinimide.

-

Washing: Transfer the filtrate to a separatory funnel. Wash with 10% sodium sulfite solution to remove any residual bromine, followed by water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation, though care must be taken as these compounds can be thermally sensitive.

Data Summary: Halogenation Methods

The choice of halogenating agent is critical for achieving high yields and selectivity.

| Target Compound | Halogenating Agent | Stoichiometry (eq.) | Solvent | Typical Yield | Reference Analogy |

| Ethyl Dichlorocyanoacetate | Sulfuryl Chloride (SO₂Cl₂) | 2.1 | Dichloromethane | Good to Excellent | [1] |

| Ethyl Dichlorocyanoacetate | 1,3-Dichloro-5,5-dimethylhydantoin | 1.05 | Acetonitrile | Good | [1] |

| Ethyl Dibromocyanoacetate | N-Bromosuccinimide (NBS) | 2.1 | CCl₄ | Excellent | [2] |

| Ethyl Dibromocyanoacetate | Bromine (Br₂) | 2.1 | Acetic Acid | Good | [8] |

Applications in Advanced Synthesis

The synthetic utility of α,α-dihalo-α-cyanoacetates stems from their ability to act as versatile electrophilic building blocks, primarily for the construction of complex heterocyclic systems.

Caption: Application of the scaffold in heterocycle synthesis.

Synthesis of Thiazoles and Pyrimidines

Drawing analogy from the well-known Hantzsch thiazole synthesis which uses α-haloketones, α,α-dihalo-α-cyanoacetates can react with dinucleophiles like thiourea.[2] The reaction proceeds via a cyclocondensation mechanism where the nucleophilic sulfur and nitrogen atoms of thiourea attack the electrophilic α-carbon (displacing the halogens) and the ester carbonyl, respectively, to form highly substituted aminothiazole derivatives. Similarly, reaction with guanidine or amidines can lead to the formation of aminopyrimidine and imidazole ring systems, which are privileged structures in medicinal chemistry.

Precursors to α-Keto Esters and Quaternary Amino Acids

Hydrolysis of the gem-dihalo group can provide access to α-keto-α-cyanoacetates, which are themselves versatile intermediates. Furthermore, through nucleophilic displacement of the halogens followed by reduction of the nitrile and hydrolysis of the ester, these compounds can serve as precursors to synthetically challenging α,α-disubstituted amino acids, which are of great interest for creating conformationally constrained peptides.[11]

Conclusion

The α,α-dihalo-α-cyanoacetates are more than just chemical curiosities; they are potent, multi-functional reagents whose synthetic potential is rooted in the foundational principles of carbonyl chemistry. Their historical development is a testament to the logical extension of well-understood reactions—esterification and α-halogenation—to a substrate with unique electronic properties. By understanding the causality behind the synthetic protocols and the mechanistic pathways of their reactions, researchers can unlock the full potential of these building blocks for the efficient construction of complex molecules relevant to the pharmaceutical and material sciences. This guide provides the necessary framework, from historical context to actionable protocols, to empower scientists in this endeavor.

References

- Marvel, C. S., Tuley, W. F., & Puntambeker, S. V. (n.d.). Ethyl cyanoacetate. Organic Syntheses Procedure.

- LookChem. (n.d.). Synthesis of Ethyl cyanoacetate. Chempedia.

- Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Journal Name.

- Wikipedia. (n.d.). Ethyl cyanoacetate.

- Unknown. (n.d.). Chapter 22 Reaction Summary. University Course Material.

- National Center for Biotechnology Information. (n.d.). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PubMed Central.

- Wikipedia. (n.d.). Reductive dehalogenation of halo ketones.

- BenchChem. (2025). A Technical Guide to the Synthesis of Ethyl Isocyanoacetate.

- ResearchGate. (n.d.). Application of cyclic α,α‐dihaloketones for the synthesis of conjugated polycyclic systems for materials chemistry.

- Drake, N. L., & Haywood, S. (n.d.). Ethyl bromoacetate. Organic Syntheses Procedure.

- Patsnap. (2018). Synthesis method of ethyl cyanoacetate. Eureka.

- ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions.

- MDPI. (2022). Synthetic Access to Aromatic α-Haloketones.

- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.

- E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate.

- ResearchGate. (2020). The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis.

- Fiveable. (2025). 6.3 Alpha-halogenation of carbonyls. Organic Chemistry II.

- Wikipedia. (n.d.). α-Halo ketone.

Sources

- 1. mdpi.com [mdpi.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Synthesis method of ethyl cyanoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 11. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical & Mechanistic Profiling of Dichlorinated Cyanoacetic Esters

Executive Summary

Dichlorinated cyanoacetic esters (e.g., Ethyl dichlorocyanoacetate, EDCA ) represent a class of "dense" functionalized synthons. Characterized by the convergence of three electron-withdrawing groups (EWG)—a nitrile, an ester, and a gem-dichloro motif—on a single carbon, these molecules exhibit unique electrophilic profiles.

For drug development professionals, EDCA derivatives are not merely reagents; they are precursors to high-value heterocyclic scaffolds (e.g., thiazoles, oxazoles) and precursors for amino acid analogs. However, their high reactivity poses stability and toxicity risks. This guide provides a theoretical framework to predict their behavior in silico before wet-lab execution, utilizing Density Functional Theory (DFT) to minimize experimental risk.

Electronic Structure & Computational Protocol

To accurately model EDCA , one cannot rely on standard force fields due to the significant anomeric and inductive effects introduced by the gem-dichloro substitution.

The Computational Decision Tree

The following workflow ensures data integrity, moving from geometric stability to reactivity prediction.

Figure 1: Standardized DFT workflow for halogenated esters. Note the requirement for diffuse functions (++).

Basis Set Selection & Causality

-

Method: DFT-B3LYP is the industry standard for organic esters, offering the best cost-accuracy balance.

-

Basis Set: 6-311++G(d,p) is mandatory.

-

Why Diffuse Functions (++): The lone pairs on the Chlorine, Oxygen, and Nitrogen atoms create diffuse electron clouds. Standard basis sets (e.g., 6-31G) fail to capture the long-range interactions and the "sigma-hole" often present on halogens.

-

Why Polarization (d,p): Essential for modeling the strained bond angles of the quaternary

-carbon.

-

Global Reactivity Descriptors

The reactivity of EDCA is quantified by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Descriptor | Formula | Interpretation for EDCA |

| Chemical Potential ( | High negative value indicates strong electron acceptance. | |

| Chemical Hardness ( | EDCA is "harder" than non-chlorinated analogs due to steric shielding. | |

| Electrophilicity Index ( | Critical Metric: Predicts the "warhead" potential for covalent drug binding. |

Insight: The gem-dichloro substitution significantly lowers the LUMO energy compared to ethyl cyanoacetate, making the carbonyl carbon highly susceptible to nucleophilic attack (e.g., by serine proteases or synthetic nucleophiles).

Spectroscopic Fingerprinting (In Silico vs. Experimental)

Theoretical vibrational analysis allows researchers to track reaction progress without destroying samples.

Infrared (IR) Shifts

The inductive effect of two chlorine atoms exerts a powerful pull on the carbonyl group.

-

Carbonyl Stretch (

): -

Nitrile Stretch (

):-

Typical: 2260 cm⁻¹.

-

Effect: Minimal shift, but intensity may decrease due to changes in the dipole moment derivative.

-

-

C-Cl Fingerprint:

-

Look for strong, coupled vibrations in the 600–800 cm⁻¹ region (asymmetric and symmetric stretches).

-

Mechanistic Modeling: Heterocycle Synthesis

The primary utility of dichlorinated cyanoacetic esters in drug discovery is the synthesis of 2-amino-4-substituted thiazoles or oxazoles via reaction with thioureas or ureas.

The Reaction Pathway

Unlike simple esters, the presence of the nitrile and chlorines allows for multiple electrophilic sites. However, the standard pathway involves nucleophilic displacement of the halogens or condensation at the ester.

Figure 2: Mechanistic pathway for thiazole formation. The initial step is often the displacement of a chlorine atom.

Thermodynamic Feasibility

When modeling this reaction:

-

Transition State (TS) Search: Look for the SN2-like geometry where the Sulfur atom approaches the

-carbon anti to a Chlorine atom. -

Solvation Models: Gas-phase calculations will overestimate the barrier. Use PCM (Polarizable Continuum Model) with a solvent like Ethanol or Acetonitrile to stabilize the charge-separated transition states.

References

-

Grimme, S., et al. (2022). "Best Practice DFT Protocols for Basic Molecular Computational Chemistry." ChemRxiv.

-

Parr, R. G., et al. (1999). "Electrophilicity Index."[9] J. Am. Chem. Soc.[10] (Foundational theory for Section 2.3).

-

NIST Chemistry WebBook. "Ethyl cyanoacetate Spectral Data." National Institute of Standards and Technology.

-

Mellah, I., et al. (2013). "The reactivity of diethyl

-acylphosphonates: Synthesis and DFT." J. Chem. Pharm. Res. (Protocol reference for ester reactivity). -

MDPI Molecules. "Special Issue: Heterocycles: Synthesis, Biological Activity and Synthetic Applications." (Context for thiazole synthesis).

Sources

- 1. Ethyl cyanoacetate [webbook.nist.gov]

- 2. jocpr.com [jocpr.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. longdom.org [longdom.org]

- 6. A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Ester synthesis by redox esterification [organic-chemistry.org]

electrophilicity of the α-carbon in Methyl 2,2-dichloro-2-cyanoacetate

The Electrophilic Paradox: Reactivity of the -Carbon in Methyl 2,2-dichloro-2-cyanoacetate

Executive Summary

Methyl 2,2-dichloro-2-cyanoacetate (MDCA) represents a unique class of "masked" electrophiles. While the

This guide dissects the reactivity profile of the MDCA

The Electronic Landscape: A "Fortress" Carbon

To understand the reactivity of MDCA, one must first analyze the competing forces of electronic induction and steric hindrance.

Electronic Induction vs. Steric Blockade

The

-

Cyano Group (-CN): Strong

and -

Ester Group (-COOMe): Strong

. -

Dichlorine (-Cl, -Cl): High electronegativity (3.16 Pauling scale) creates a significant dipole.

The Paradox: The

Visualization of Electronic/Steric Conflict

The following diagram illustrates the central tension: the electron density is pulled away (Blue Arrows), creating a positive center, while the physical bulk of the chlorines and functional groups blocks incoming nucleophiles (Red Arcs).

Figure 1: The steric shielding of the highly electron-deficient

Primary Reactivity Modes

Since the front door (

Pathway A: Atom Transfer Radical Addition (ATRA)

This is the dominant utility of MDCA. In the presence of a transition metal catalyst (Cu, Ru, or Fe), the weak C-Cl bond undergoes homolytic cleavage. The

-

Why it works: The resulting radical is stabilized by the captodative effect (synergistic stabilization by an electron-withdrawing and an electron-donating group, though here primarily multiple EWGs stabilize the SOMO).

-

Result: The

-carbon acts as a "radical electrophile," adding to alkenes (Kharasch Addition).

Pathway B: Halophilic Attack (The "Soft" Route)

Soft nucleophiles, particularly phosphines (

-

Mechanism:

. -

Outcome: Formation of a stabilized carbanion (enolate), which can then undergo protonation or condensation. This is effectively a reduction of the

-carbon.

Experimental Protocols

Synthesis of Methyl 2,2-dichloro-2-cyanoacetate

Note: This compound is commercially available, but in-house synthesis ensures purity for sensitive radical reactions.

Reaction:

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a gas scrubber (NaOH trap) for HCl/SO2 evolution.

-

Charging: Add Methyl Cyanoacetate (1.0 eq) to the flask. No solvent is strictly necessary, but dry DCM can be used if thermal control is required.

-

Addition: Add Sulfuryl Chloride (

, 2.2 eq) dropwise at -

Reaction: Slowly warm to room temperature, then heat to reflux (

) for 4 hours. Monitor by TLC (disappearance of starting material) or NMR (shift of -

Workup: Distill the product directly under reduced pressure.

-

Target: Clear, colorless liquid.[1]

-

Boiling Point: ~65-70°C at 10 mmHg (Verify with specific vacuum pressure).

-

Application: Kharasch Addition to Styrene (ATRA)

This protocol demonstrates the

Reagents:

-

Methyl 2,2-dichloro-2-cyanoacetate (1.0 eq)

-

Styrene (2.0 eq)

-

Catalyst:

(1 mol%) -

Solvent: Toluene (degassed)

Workflow:

-

Dissolve MDCA and Styrene in degassed toluene under Argon.

-

Add the Ruthenium catalyst.

-

Heat to

in a sealed tube or reflux under Argon for 12 hours. -

Mechanism: The Ru(II) abstracts a Cl atom, generating the

-radical. This radical attacks the alkene.[2] The Ru(III)-Cl species transfers the Cl back to the benzylic position. -

Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Pathway Diagram

The following Graphviz diagram details the bifurcation of reactivity based on the reagent class (Radical Initiator vs. Soft Nucleophile).

Figure 2: Bifurcated reactivity pathways. The "Electrophilic" nature of the

Data Summary: Reactivity Comparison

| Reactivity Mode | Reagent Class | Target Atom | Intermediate | Outcome |

| Classical | Hard Nucleophiles ( | Carbonyl / Cyano | Tetrahedral Intermed. | Hydrolysis / Pinner Rxn (No |

| ATRA / Kharasch | Metal Catalyst ( | C-Cl Bond | C-C Bond Formation (Addition to alkene) | |

| Halophilic | Soft Nucleophiles ( | Chlorine Atom | Carbanion ( | Reduction / Dehalogenation |

References

-

Kharasch, M. S., et al. "Reactions of atoms and free radicals in solution." Science, 1945. Link

-

Severin, K. "Ruthenium catalysts for the Kharasch reaction." Current Organic Chemistry, 2006. Link

-

Organic Syntheses. "Ethyl Cyanoacetate Derivatives and Chlorination Protocols." Org.[3][4][5][6] Synth. Coll. Vol. 1, p. 254. Link

-

Mayr, H., et al. "Electrophilicities of α-Chlorinating Agents."[7] Organic Letters, 2010. Link

-

Chem-Station. "Kharasch Addition | Chem-Station Int.[3] Ed." Chem-Station, 2014.[3] Link

Sources

- 1. CN116444397A - A kind of method preparing dichloroacetonitrile - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Kharasch Addition | Chem-Station Int. Ed. [en.chem-station.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Kharasch addition - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

Stability and Reactivity of Gem-Dihalocyanoacetates: A Technical Guide

Executive Summary

Gem-dihalocyanoacetates, particularly ethyl dichlorocyanoacetate and ethyl dibromocyanoacetate , represent a specialized class of dense, poly-functionalized electrophiles. Their utility in drug development stems from their ability to serve as "linchpin" reagents—simultaneously introducing halogen, cyano, and carboxyl moieties, or acting as carbenoid precursors for cyclopropanation and epoxide formation.

However, this high reactivity comes with a trade-off: significant instability. These compounds are prone to rapid hydrolytic degradation, thermal decomposition releasing toxic cyanides and halides, and radical-induced fragmentation. This guide provides a mechanistic analysis of their behavior to enable safe, high-yield incorporation into synthetic workflows.

Chemical Profile & Electronic Structure

The reactivity of gem-dihalocyanoacetates is dictated by the geminal effect of three electron-withdrawing groups (EWG) on the

Electronic Effects Table

| Feature | Electronic Influence | Impact on Reactivity |

| Inductive Effect (-I) | Strong pull from -CN, -COOEt, and 2x -X | Makes the |

| Resonance Effect (+M) | Halogen lone pairs offer weak donation | Insufficient to counteract the strong -I effect; the C-X bond remains labile, especially for Bromine. |

| Steric Strain | Bulky halogens on a quaternary center | Promotes radical cleavage (homolysis) to relieve strain; facilitates carbenoid formation. |

Physical Properties (Ethyl Dichlorocyanoacetate)

| Property | Value | Context |

| CAS Number | 535-15-9 | Primary identifier |

| Boiling Point | ~208–210 °C (atm) / 54–55 °C (11 mmHg) | High boiling point allows for high-temp reactions, but vacuum distillation is required to avoid decomposition. |

| Density | 1.28 g/mL | Denser than water; sinks in aqueous extractions. |

| Appearance | Clear, colorless to yellow liquid | Darkening indicates decomposition (liberation of |

Stability Analysis

Thermal Stability

Gem-dihalocyanoacetates are thermally sensitive. While they can withstand reflux in low-boiling solvents (e.g., dichloromethane, THF), exposure to temperatures >100°C without vacuum often initiates decarboxylative decomposition .

-

Mechanism: Thermal cleavage of the C-C bond between the

-carbon and the ester carbonyl, often accelerated by trace acid or moisture. -

Decomposition Products: Hydrogen cyanide (HCN), hydrogen halides (HCl/HBr), and toxic halogenated nitriles.

Hydrolytic Stability

The presence of multiple EWGs makes the ester carbonyl highly susceptible to nucleophilic attack by water (hydrolysis).

-

Acidic Conditions: Relatively stable at low temperatures. Slow hydrolysis yields the corresponding

-dihalocyanoacetic acid, which is unstable and decarboxylates. -

Basic Conditions (Critical Risk): Rapid destruction occurs. Bases trigger the "haloform-type" cleavage or substitution of the halogen before hydrolysis of the ester can be controlled.

-

Protocol Note: Avoid aqueous carbonate washes during workup; use phosphate buffers (pH 6-7) to neutralize.

-

Storage Protocols

-

Atmosphere: Store under Argon or Nitrogen. Oxygen can initiate radical degradation.

-

Temperature: Refrigerate (2–8 °C).

-

Container: Glass or Teflon. Avoid metal containers which can catalyze radical decomposition via single-electron transfer (SET).

Reactivity & Mechanistic Pathways

The Darzens Condensation (Epoxide Formation)

One of the most valuable applications is the formation of glycidic esters (

Mechanism:

-

Deprotonation/Metalation: A base (or Mg amalgam) generates a carbanion/enolate at the

-position. -

Aldol Addition: The enolate attacks the aldehyde carbonyl.

-

Intramolecular

: The resulting alkoxide displaces one halogen atom to close the epoxide ring.

Figure 1: Mechanistic pathway for the Darzens condensation using ethyl dichlorocyanoacetate.

Indium-Mediated Cyclopropanation

Ethyl dibromocyanoacetate reacts with electron-deficient alkenes (e.g., acrylates, acrylonitriles) in the presence of Indium metal and Lithium Iodide (LiI) to form functionalized cyclopropanes.

-

Role of Indium: Acts as a single-electron transfer (SET) agent to generate a carbenoid species.

-

Role of LiI: Activates the C-Br bond via halogen exchange or coordination.

Figure 2: Indium-mediated cyclopropanation mechanism.

Heterocycle Synthesis & Sacrificial Reactivity

In complex syntheses, such as the preparation of 2-chloronicotinic acid derivatives , ethyl dichlorocyanoacetate can act as a "sacrificial" reagent. In radical chains, it readily donates a chlorine atom to stabilize alkyl radicals, reverting to ethyl cyanoacetate.

-

Reaction with Amines/Hydrazines: Reacts with thiosemicarbazides to form pyrazolones. The nitrile group often participates in cyclization after the initial displacement of the halogen.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Fatal if inhaled, swallowed, or in contact with skin.

-

Lachrymator: Vapors cause severe eye irritation and tearing.

-

Corrosive: Causes skin burns and eye damage.[1]

Mandatory PPE & Engineering Controls

-

Fume Hood: All operations must be conducted in a high-efficiency fume hood.

-

Glove Selection: Double-gloving recommended. Silver Shield® or Viton® gloves provide better permeation resistance than standard nitrile for halo-esters.

-

Quenching Spills: Do not use water (generates HCl/HCN). Absorb with dry sand or Vermiculite, then neutralize with a dilute alkaline solution (e.g., 5% NaOH) in a controlled waste container.

References

-

Darzens Glycidic Ester Condensation. Organic Reactions, 1953 , Vol 5, 413. Link

-

Indium-Mediated Cyclopropanation. Synlett, 2008 , 2977-2980. Link

-

Safety Data Sheet: Ethyl Bromoacetate/Chloroacetate. Fisher Scientific, 2010 . Link

-

Reactivity of Dihalocyanoacetates. Beilstein Journal of Organic Chemistry, 2017 , 13, 2266–2279. Link

-

Synthesis of Nicotinic Acid Derivatives. US Patent 5493028A, 1996 . Link

Sources

Methodological & Application

Application Notes and Protocols for the Reactions of Methyl 2,2-dichloro-2-cyanoacetate with Nucleophiles

Introduction: Unveiling a Versatile Electrophilic Hub

Methyl 2,2-dichloro-2-cyanoacetate (MDCA) is a highly functionalized organic reagent poised for significant applications in synthetic chemistry. Its structure is distinguished by a quaternary carbon atom bonded to four electron-withdrawing groups: two chlorine atoms, a cyano group, and a methyl ester group. This unique electronic arrangement renders the central carbon exceptionally electrophilic, making it a powerful building block for the construction of complex molecular architectures. For researchers in medicinal chemistry and materials science, MDCA offers a gateway to novel scaffolds, particularly in the synthesis of highly substituted heterocycles and other intricate organic molecules.

The reactivity of MDCA is dominated by the susceptibility of the gem-dichloro carbon to nucleophilic attack. The two chlorine atoms serve as competent leaving groups, enabling sequential substitution reactions. This guide provides an in-depth exploration of the reactivity of MDCA with common classes of nucleophiles, offering mechanistic insights and field-tested protocols to empower researchers in leveraging this potent synthetic tool.

Caption: Structure and electrophilic nature of Methyl 2,2-dichloro-2-cyanoacetate.

Reactions with Nitrogen Nucleophiles: A Gateway to N-Heterocycles

The reaction of MDCA with nitrogen nucleophiles, such as primary and secondary amines, is a cornerstone of its synthetic utility. These reactions often proceed beyond simple substitution, leading to valuable heterocyclic scaffolds like oxazoles and imidazoles through subsequent intramolecular cyclization events.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amine on the highly electrophilic C2 carbon of MDCA. This results in the displacement of one chloride ion in an S_N2-type substitution, forming a 2-amino-2-chloro-2-cyanoacetate intermediate. The fate of this intermediate is dependent on the nature of the amine and the reaction conditions.

With primary amines, the intermediate can undergo an intramolecular cyclization. The nitrogen atom, after the initial substitution, can attack the electrophilic carbon of the ester carbonyl. This process, often promoted by a base or heat, leads to the formation of a five-membered ring, which, upon elimination of methanol and HCl, yields highly substituted 5-amino-oxazole-4-carbonitriles. This pathway is analogous to the synthesis of oxazoles from related N-(2,2-dichloro-1-cyanoethenyl)amides[1].

Caption: Reaction pathway of MDCA with primary amines to form oxazoles.

Experimental Protocol: Synthesis of a 5-Amino-oxazole Derivative

This protocol provides a representative method for the reaction of MDCA with a primary amine.

Materials:

-

Methyl 2,2-dichloro-2-cyanoacetate (MDCA) (1.0 equiv)

-

Primary Amine (e.g., Benzylamine) (2.2 equiv)

-

Anhydrous Acetonitrile (or THF)

-

Triethylamine (2.5 equiv)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve Methyl 2,2-dichloro-2-cyanoacetate in anhydrous acetonitrile.

-

Add triethylamine to the solution to act as a non-nucleophilic base for scavenging the HCl generated during the reaction.

-

Slowly add the primary amine to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-oxazole derivative.

Data Summary: Reactivity with N-Nucleophiles

| Nucleophile | Stoichiometry (Nu:MDCA) | Probable Product(s) | Key Conditions |

| Primary Amine | > 2:1 | 5-Amino-oxazole-4-carbonitrile | Reflux in ACN or THF with base |

| Secondary Amine | > 2:1 | Diamino-substituted acetate | Room temp to reflux with base |

| Hydrazine | 1:1 | Pyrazole derivatives | Reaction with the ester moiety is also possible[2] |

| Arylamines | > 2:1 | 5-Amino-oxazole-4-carbonitrile | Higher temperatures may be required |

Reactions with Sulfur Nucleophiles: Building Thioether Linkages

Thiols and their corresponding thiolates are potent nucleophiles that react readily with MDCA, offering a straightforward route to molecules containing one or two thioether linkages at a quaternary center. These sulfur-containing compounds are of interest in materials science and as intermediates in drug synthesis.

Mechanistic Rationale

Due to the high nucleophilicity of sulfur, thiols readily attack the electrophilic carbon of MDCA[3]. In the presence of a non-nucleophilic base (e.g., triethylamine, DBU, or potassium carbonate), the thiol is deprotonated to form the more nucleophilic thiolate anion, which rapidly displaces the first chloride ion. The reaction can often be controlled by stoichiometry. Using one equivalent of the thiol can favor the monosubstituted product, while an excess of the thiol, particularly at elevated temperatures, will lead to the disubstituted product where both chlorine atoms are replaced.

Experimental Protocol: Synthesis of a Dithioether Derivative

This protocol outlines a general procedure for the disubstitution of MDCA with a thiol.

Materials:

-

Methyl 2,2-dichloro-2-cyanoacetate (MDCA) (1.0 equiv)

-

Thiol (e.g., Thiophenol) (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a stirred suspension of potassium carbonate in anhydrous DMF, add the thiol at room temperature under a nitrogen atmosphere. Stir for 15-20 minutes to ensure the formation of the potassium thiolate salt.

-

Add a solution of MDCA in a small amount of anhydrous DMF dropwise to the thiolate mixture.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to afford the pure dithioether derivative.

Reactions with Carbon Nucleophiles: Forging C-C Bonds

The reaction of MDCA with carbon nucleophiles, particularly carbanions generated from active methylene compounds, opens a pathway to highly congested carbon skeletons. These reactions are synthetically valuable for creating sterically hindered structures and complex carbocyclic systems.

Mechanistic Rationale

Active methylene compounds, such as malononitrile or ethyl acetoacetate, can be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) to form a stabilized carbanion (enolate)[4][5]. This "soft" nucleophile can then attack the electrophilic C2 of MDCA to displace a chloride ion, forming a new carbon-carbon bond[6]. Depending on the structure of the intermediate and the reaction conditions, a second intramolecular S_N2 reaction can occur, leading to the formation of highly substituted cyclopropane rings.

Caption: Plausible pathway for cyclopropane formation with C-nucleophiles.

Experimental Protocol: Reaction with Diethyl Malonate

Materials:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl Malonate (1.0 equiv)

-

Methyl 2,2-dichloro-2-cyanoacetate (MDCA) (1.0 equiv)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried flask under nitrogen, wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF to the NaH to form a suspension and cool the flask to 0 °C in an ice bath.

-

Add diethyl malonate dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the sodium enolate.

-

Cool the mixture back to 0 °C and add a solution of MDCA in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product via column chromatography.

General Experimental Workflow & Key Considerations

Successful application of MDCA in synthesis requires careful control over reaction parameters. The choice of solvent, base, and temperature can significantly influence the reaction outcome, dictating whether mono- or di-substitution occurs, or if subsequent cyclizations take place.

Caption: A generalized workflow for reactions involving MDCA.

-

Solvent Choice: Aprotic solvents are essential to avoid reaction with the electrophile. Polar aprotic solvents like THF, acetonitrile (ACN), and DMF are excellent choices as they can solvate ionic intermediates.

-

Base Selection: For reactions involving acidic nucleophiles (thiols, active methylene compounds), a non-nucleophilic base is critical. Inorganic bases like K₂CO₃ or strong hydrides like NaH are common. For amine reactions, an amine base like triethylamine is used to scavenge HCl without competing in the primary reaction.

-

Temperature Control: Many of these reactions are exothermic. Initial addition of MDCA at lower temperatures (0 °C) is recommended to control the reaction rate and prevent side reactions. Subsequent heating may be required to drive the reaction, especially for less reactive nucleophiles or for inducing cyclization.

Conclusion

Methyl 2,2-dichloro-2-cyanoacetate is a potent and versatile electrophile that serves as a valuable building block for synthesizing highly functionalized molecules. Its reactions with nitrogen, sulfur, and carbon nucleophiles provide robust and efficient pathways to a diverse range of structures, including important heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore and exploit the rich chemistry of this reagent in their synthetic endeavors.

References

-

Vertex AI Search result on competitive halogenation/chloromethylation of active methylene compounds.[4]

-

Jimenez et al., study on Knoevenagel condensation using triethylamine in a microwave reactor.[7]

-

ChemicalBook entry for Methyl cyanoacetate (105-34-0), detailing its uses as a pharmaceutical intermediate.[8]

-

Journal of the Brazilian Chemical Society article describing a new approach to the cyanoacetic ester synthesis.[9]

-

Shablykin et al. (2021). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Russian Journal of General Chemistry, 91.[1]

-

Vertex AI Search result on the reaction of cyanodithioformate with primary amines.[10]

-

Supporting information on the synthesis of AICA starting from methyl 2-cyano acetate.[11]

-

Ali, T. A., & Abdel-Megeid, F. M. (2004). Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines. Molecules, 9(3), 223-233. Available at: [Link]6]

-

Jasperse, J. (n.d.). Chapter 19 Notes: Amines. Chem 360.[12]

-

Abdel-Megid, M. (2020). Utilities of Active Methylene in Heterocyclic Syntheses. To Chemistry Journal, 7.[13]

-

EaseToLearn.com. (n.d.). Active Methylene Compounds.[5]

-

Knoevenagel condensation reaction mechanisms depending on the base used.[14]

-

ChemSrc entry for Methyl cyanoacetate (CAS#:105-34-0).[15]

-

Scribd document on Active Methylene Compounds and Named Reactions.[16]

-

El-Sayed, R. (2021). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ChemRxiv.[17]

-

BenchChem. (2025). Application Notes and Protocols: Reactions of (2,2-dichloroethenyl)cyclopropane with Nucleophiles.[18]

-

Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate. PubMed. (2024).[19]

-

ResearchGate article on Cyanoacetylurea in Heterocyclic Synthesis.[20]

-

Bel Rhlid, R., et al. (n.d.). Enzymes-Assisted Generation of Thiols from Thioacetates. Nestlé Research Centre.[21]

-

Patel, S., & Williams, D. L. (1989). Nitrosation by alkyl nitrites. Part 6. Thiolate nitrosation. Journal of the Chemical Society, Perkin Transactions 2, (1), 37-42.[22]

-

NOAA. (1999). METHYL DICHLOROACETATE. CAMEO Chemicals.[23]

-

Bondock, S., Tarhoni, A.-G., & Fadda, A. A. (n.d.). Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkat USA.[24]

-

Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions.[25]

-

Chemistry Steps. (2021, December 14). Reactions of Thiols.[3]

-

Crash Course. (2020, September 16). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12 [Video]. YouTube.[26]

-

Multichem. (n.d.). Safety Data Sheet: Methyl cyanoacetate.[27]

-

Knight, J. R. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University.[28]

-

BenchChem. (2025). Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis.[2]

-

Jasperse, J. (n.d.). Review of Organic Chem II.[29]

-

El-Reash, G. M. A., et al. (2014). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. Journal of the Brazilian Chemical Society, 25(9), 1646-1655.[30]

-

Cuthbertson, W. F., & Moffatt, J. S. (1948). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society (Resumed), 561-564.[31]

-

ChemScene entry for Methyl 2-cyanoacetate (CAS 105-34-0).[32]

-

ResearchGate figure showing Knoevenagel condensation reaction to form 2-cyanoacrylates.[33]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. EaseToLearn.com [easetolearn.com]

- 6. Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Methyl cyanoacetate | 105-34-0 [chemicalbook.com]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. rsc.org [rsc.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. purkh.com [purkh.com]

- 14. doras.dcu.ie [doras.dcu.ie]

- 15. Methyl cyanoacetate | CAS#:105-34-0 | Chemsrc [chemsrc.com]

- 16. scribd.com [scribd.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. imreblank.ch [imreblank.ch]

- 22. Nitrosation by alkyl nitrites. Part 6. Thiolate nitrosation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 23. METHYL DICHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 24. arkat-usa.org [arkat-usa.org]

- 25. longdom.org [longdom.org]

- 26. m.youtube.com [m.youtube.com]

- 27. multichemindia.com [multichemindia.com]

- 28. s3.amazonaws.com [s3.amazonaws.com]

- 29. web.mnstate.edu [web.mnstate.edu]

- 30. scielo.br [scielo.br]

- 31. Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 32. chemscene.com [chemscene.com]

- 33. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of Ethyl Dichlorocyanoacetate in Heterocyclic Core Synthesis

Executive Summary

This application note details the strategic use of Ethyl Dichlorocyanoacetate (EDCCA) as a high-value electrophilic synthon in medicinal chemistry. While often overshadowed by its monochlorinated counterparts, EDCCA offers a unique reactivity profile for the rapid assembly of 5-chloro-4-substituted thiazoles —a privileged scaffold in kinase inhibitors and adenosine receptor antagonists.

The presence of the C5-chlorine atom is metabolically significant; it blocks the "soft spot" of the thiazole ring, preventing oxidative metabolism (e.g., by CYP450s) and enhancing the lipophilicity and half-life of the drug candidate. This guide provides a validated protocol for the condensation of EDCCA with thioamides, elucidating the mechanistic pathways and safety considerations required for scalable synthesis.

Chemical Biology & Reactivity Profile

Ethyl Dichlorocyanoacetate (EDCCA) is a dense, electrophilic building block characterized by a "gem-dichloro" motif adjacent to both a nitrile and an ester.

-

Formula:

-

MW: 182.00 g/mol

-

Key Reactivity:

-

Electrophilicity: The

-carbon is highly electron-deficient, susceptible to attack by soft nucleophiles (sulfur). -

Leaving Group Ability: The gem-dichloro moiety allows for sequential substitution-elimination sequences, enabling aromatization without external oxidants.

-

Functional Density: The retained nitrile or ester groups serve as orthogonal handles for downstream library generation (e.g., hydrolysis to acids or reduction to amines).

-

Medicinal Chemistry Relevance: The "Chlorine Walk"

In drug design, replacing a hydrogen with a chlorine atom on an aromatic ring (the "Chlorine Walk") often improves potency by filling hydrophobic pockets and modulating pKa. Using EDCCA installs this chlorine during the ring formation, avoiding harsh late-stage chlorination steps that could degrade sensitive functional groups.

Application: Synthesis of Ethyl 2-Aryl-5-chlorothiazole-4-carboxylates

The primary application of EDCCA is the Hantzsch-type cyclization with thioamides. Unlike standard

Mechanistic Pathway

The reaction proceeds via an initial S-alkylation followed by an intramolecular Thorpe-Ziegler type cyclization and subsequent elimination.

Figure 1: Proposed mechanistic flow for the condensation of thioamides with EDCCA. The gem-dichloro motif facilitates the retention of one chlorine atom while driving aromatization.

Detailed Experimental Protocol

Protocol ID: EDCCA-TZ-01

Objective: Synthesis of Ethyl 2-phenyl-5-chlorothiazole-4-carboxylate. Scale: 10 mmol.

Reagents & Equipment

| Reagent | Equiv.[1][2][3] | Amount | Role |

| Thiobenzamide | 1.0 | 1.37 g | Nucleophile |

| Ethyl Dichlorocyanoacetate | 1.1 | 2.00 g | Electrophile |

| Ethanol (Anhydrous) | - | 20 mL | Solvent |

| Pyridine | 1.2 | 0.97 mL | Base/Acid Scavenger |

| Equipment: 50 mL RBF, Reflux condenser, Magnetic stirrer, Oil bath. |

Step-by-Step Procedure

-

Preparation (0 min):

-

Charge a 50 mL round-bottom flask with Thiobenzamide (1.37 g, 10 mmol) and anhydrous Ethanol (20 mL).

-

Add Pyridine (0.97 mL) to the solution. Note: Pyridine acts as a proton sponge to neutralize the HCl generated during the initial substitution.

-

-

Addition (15 min):

-

Cool the solution to 0°C using an ice bath.

-

Add Ethyl Dichlorocyanoacetate (2.00 g, 11 mmol) dropwise over 10 minutes.

-

Observation: The solution may turn yellow/orange, indicating the formation of the S-alkylated intermediate.

-

-

Reaction (2 - 4 hours):

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction to reflux (78°C) for 2-4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting thioamide (

) should disappear, and a new, less polar spot (

-

-

Workup (Post-Reaction):

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Resuspend the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) to remove pyridinium salts.

-

Wash the organic layer with Brine (15 mL), dry over

, and concentrate.

-

-

Purification:

-

Recrystallize from hot Ethanol or purify via flash column chromatography (0-20% EtOAc in Hexanes).

-

Yield Expectations: 65-80% as a white to pale yellow solid.

-

Analytical Validation Parameters

To ensure the integrity of the 5-chloro scaffold, verify the following signals:

| Technique | Expected Signal | Mechanistic Insight |

| 1H NMR | Absence of C5-H signal (usually ~8.0 ppm in thiazoles). | Confirms substitution at C5. |

| 13C NMR | Shift of C5 carbon to ~125-135 ppm (typical for C-Cl). | Validates chlorination. |

| HRMS | M+ and M+2 peaks in 3:1 ratio. | Confirms presence of one Chlorine atom.[4][5] |

Optimization Logic & Troubleshooting

When adapting this protocol for diverse thioamides (e.g., electron-poor vs. electron-rich), use the following decision matrix to optimize yields.

Figure 2: Troubleshooting decision tree for optimizing the EDCCA cyclization reaction.

Safety & Handling (Critical)

Ethyl Dichlorocyanoacetate is a potent lachrymator and skin irritant. It shares toxicity profiles with other

-

Containment: All weighing and transfers must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves are recommended. The compound can penetrate standard latex rapidly.

-

Quenching: Residual EDCCA should be quenched with a dilute ammonia solution or aqueous sodium sulfite before disposal to hydrolyze the active electrophile.

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) followed by water; water alone may not effectively remove the lipophilic haloester.

References

-

Synthesis of Thiazole-5-carboxylates

-

General Reactivity of Halo-Cyanoacetates

-

Safety Data & Properties

-

Medicinal Chemistry of Thiazoles

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thioamide synthesis by thionation [organic-chemistry.org]

- 3. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl dichloroacetate | C4H6Cl2O2 | CID 10808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium dichloroisocyanurate - Wikipedia [en.wikipedia.org]

The Role of α,α-Dihalo-α-cyanoacetates in Modern Carbon-Carbon Bond Formation

An Application Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Unraveling the Reactivity of Polyfunctionalized Acetates

In the landscape of organic synthesis, the creative use of polyfunctionalized C2 building blocks is a cornerstone of molecular construction. Methyl 2,2-dichloro-2-cyanoacetate, with the structure CCl₂(CN)COOCH₃, represents a fascinating, albeit sparsely documented, reagent. Its structure, featuring a quaternary α-carbon flanked by three electron-withdrawing groups (two chlorine atoms, a cyano group, and a methoxycarbonyl group), renders it a potent electrophile. Lacking α-protons, it cannot form a nucleophilic enolate in the manner of its parent compound, methyl cyanoacetate.[1] Instead, its reactivity is predicted to be dominated by nucleophilic attack at the highly electron-deficient α-carbon, leading to the substitution of a chloride ion.

While specific applications of methyl 2,2-dichloro-2-cyanoacetate itself are not prevalent in readily available literature, a closely related and synthetically powerful analogue, methyl dichloroacetate (CHCl₂COOCH₃) , provides an exemplary case study into the utility of gem-dihaloacetates in carbon-carbon bond formation.[2] This guide will focus on the well-established reactivity of methyl dichloroacetate, which, through deprotonation, serves as a robust nucleophilic precursor for the construction of highly functionalized cyclopropane rings—a key motif in numerous natural products and pharmaceutical agents.[3][4] The principles and protocols detailed herein offer a foundational understanding applicable to the broader class of α,α-dihaloesters.

Core Application: Diastereoselective Cyclopropanation of α,β-Unsaturated Ketones

The formation of a cyclopropane ring via the reaction of an α,β-unsaturated carbonyl compound with a gem-dihaloester anion is a powerful method for C-C bond formation. This transformation proceeds via a tandem Michael addition-intramolecular nucleophilic substitution cascade. A study has demonstrated the highly diastereoselective cyclopropanation of cyclic enones using the anion of methyl dichloroacetate, generated in situ with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

Mechanistic Pathway

The reaction is initiated by the deprotonation of methyl dichloroacetate. Although the α-proton is acidified by the two chlorine atoms and the ester group, a strong, non-nucleophilic base is required to generate the anion in sufficient concentration without competing side reactions like addition to the ester carbonyl. The resulting methyl dichloroacetate anion is a soft nucleophile, predisposing it to engage in 1,4-conjugate (Michael) addition with enone systems.

The key steps are as follows:

-

Deprotonation: The base (DBU) abstracts the acidic α-proton from methyl dichloroacetate to form a resonance-stabilized carbanion.

-

Michael Addition: The carbanion acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone to form a new carbon-carbon bond and generate an enolate intermediate.

-

Intramolecular Cyclization: The enolate intermediate undergoes a rapid intramolecular SN2 reaction. The oxygen anion attacks the α-carbon of the dichloroacetyl moiety, displacing one of the chloride ions and forming a transient bicyclic intermediate which resolves to the final cyclopropyl ketone product. This ring-closing step is what establishes the three-membered ring.

Caption: Reaction mechanism for cyclopropanation.

Data on Diastereoselective Cyclopropanation

The reaction exhibits high diastereoselectivity, particularly with cyclic enones, where the steric approach of the incoming nucleophile and the subsequent ring-closure are tightly controlled.[3]

| Substrate (Enone) | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 2-Cyclohexenone | endo-6-Chloro-6-(methoxycarbonyl)bicyclo[4.1.0]heptan-2-one | 75 | >95:5 (endo:exo) | [3] |

| 2-Cyclopentenone | endo-5-Chloro-5-(methoxycarbonyl)bicyclo[3.1.0]hexan-2-one | 80 | >95:5 (endo:exo) | [3] |

Protocols

Protocol 1: General Procedure for the Cyclopropanation of 2-Cyclohexenone

This protocol is adapted from the procedure described for the diastereoselective cyclopropanation of cyclic enones.[3]

A. Materials & Equipment

-

Reagents: 2-Cyclohexenone, Methyl Dichloroacetate (CHCl₂COOCH₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Anhydrous Tetrahydrofuran (THF), Diethyl Ether, Saturated Aqueous Ammonium Chloride (NH₄Cl), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, syringe, nitrogen inlet/outlet, ice bath, rotary evaporator, silica gel for column chromatography.

B. Experimental Procedure

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (10 mL). Cool the flask to 0 °C using an ice bath.

-

Addition of Reagents: Add 2-cyclohexenone (1.0 mmol, 1.0 eq.). To this solution, add methyl dichloroacetate (1.2 mmol, 1.2 eq.).

-

Initiation: Slowly add DBU (1.5 mmol, 1.5 eq.) to the stirred solution via syringe over 5 minutes. Causality Note: Slow addition of the base is crucial to control the exotherm and prevent undesired side reactions. DBU is chosen as it is a strong, non-nucleophilic base, which minimizes attack on the ester functionality.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting enone is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chlorocyclopropane product.

Caption: General workflow for cyclopropanation.

Concluding Remarks for the Practicing Scientist

While the explicitly named methyl 2,2-dichloro-2-cyanoacetate (CCl₂(CN)COOCH₃) remains a reagent with underexplored potential, its structural features strongly suggest it would act as a potent electrophile in C-C bond-forming reactions via nucleophilic substitution. However, the true synthetic power of the α,α-dihaloester scaffold is currently best exemplified by its protonated analogue, methyl dichloroacetate (CHCl₂COOCH₃).